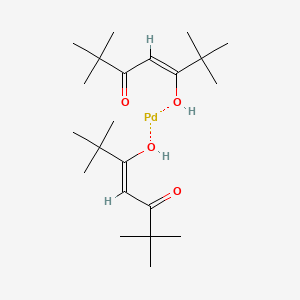
Cyclosomatostatin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosomatostatin Acetate is a potent antagonist of the somatostatin receptor. It is known for its ability to inhibit somatostatin receptor type 1 (SSTR1) signaling, which leads to decreased cell proliferation, reduced ALDH+ cell population size, and diminished sphere-formation in colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosomatostatin Acetate involves the formation of a cyclic peptide structure. The process typically includes the following steps:
Peptide Chain Assembly: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often involves the use of coupling reagents and protecting groups to ensure selective reactions.
Purification: The cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
Cyclosomatostatin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds, which are crucial for maintaining its cyclic structure.
Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.
Substitution: Substitution reactions can modify specific amino acid residues within the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of disulfide-bridged cyclic peptides, while reduction can yield linear peptides.
Scientific Research Applications
Cyclosomatostatin Acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and cyclization techniques.
Biology: Employed in research on cell signaling pathways, particularly those involving somatostatin receptors.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly colorectal cancer, due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Cyclosomatostatin Acetate exerts its effects by binding to somatostatin receptors, particularly SSTR1. Upon binding, it inhibits the receptor’s signaling pathways, leading to reduced intracellular cyclic AMP levels and decreased calcium ion influx. This inhibition results in the suppression of cell proliferation and other downstream effects .
Comparison with Similar Compounds
Similar Compounds
Octreotide Acetate: A synthetic somatostatin analog used to treat acromegaly and certain types of tumors.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.
Uniqueness
Cyclosomatostatin Acetate is unique due to its specific antagonistic activity against SSTR1, making it particularly effective in inhibiting cell proliferation in colorectal cancer cells. Unlike other somatostatin analogs, it does not activate the receptor but rather blocks its signaling pathways .
Properties
Molecular Formula |
C46H61N7O8 |
|---|---|
Molecular Weight |
840.0 g/mol |
IUPAC Name |
acetic acid;(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36?,37+,38-,40+;/m1./s1 |
InChI Key |
IJKZEUWXCAHBPS-CPDGCZNSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B13393987.png)
![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)

![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)


![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)

![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)

